molecular formula C14H24N6O3 B2609222 N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 585550-55-6

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2609222
CAS No.: 585550-55-6
M. Wt: 324.385
InChI Key: AEYPQFYJZZSTFX-UHFFFAOYSA-N
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Description

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a heteroaryl derivative known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a methoxypropyl group, and a nitropyrimidine core.

Scientific Research Applications

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction between appropriate amines and nitriles under controlled conditions.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of the pyrimidine core with cyclohexyl halides in the presence of a base.

    Addition of the Methoxypropyl Group: This is done through nucleophilic substitution reactions using methoxypropyl halides.

    Nitration: The final step involves the nitration of the pyrimidine ring using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinases, particularly tyrosine threonine kinases (TTK). This inhibition disrupts the spindle assembly checkpoint during mitosis, leading to mitotic arrest and apoptosis in cancer cells . The molecular targets include kinetochores and microtubules, which are essential for proper chromosome segregation during cell division.

Comparison with Similar Compounds

Similar Compounds

  • N4-cyclohexyl-N2-(3-methoxypropyl)-5-aminopyrimidine-2,4,6-triamine
  • N4-cyclohexyl-N2-(3-methoxypropyl)-5-chloropyrimidine-2,4,6-triamine

Uniqueness

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O3/c1-23-9-5-8-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYPQFYJZZSTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319664
Record name 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

585550-55-6
Record name 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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